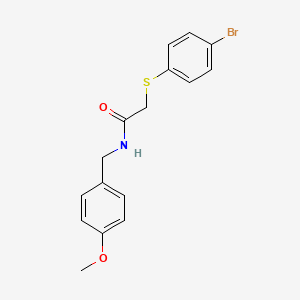

2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds to 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide involves multi-step organic reactions. In one study, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized starting from various aromatic organic acids. These acids were converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide using N,N-dimethyl formamide (DMF) and sodium hydride (NaH) as the reaction medium .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the aforementioned study were confirmed using spectroscopic methods such as proton nuclear magnetic resonance ((1)H-NMR), infrared spectroscopy (IR), and mass spectrometry. These techniques are essential for verifying the identity and purity of the synthesized molecules, which is a critical step in the synthesis process .

Chemical Reactions Analysis

The synthesized compounds were tested for their biological activity, particularly against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The compounds showed relative activity against acetylcholinesterase, indicating potential therapeutic applications. This suggests that the chemical structure of these compounds, which is similar to 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide, may interact with biological targets in a meaningful way .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide are not detailed in the provided papers, the general properties of such compounds can be inferred. They are likely to be solid at room temperature and may have varying solubilities in organic solvents based on their functional groups. The presence of the bromine atom suggests that these compounds could be reactive in further chemical transformations, such as Suzuki coupling reactions. The methoxy and acetamide groups can influence the molecule's polarity and hydrogen bonding capacity, affecting its solubility and reactivity .

Relevant Case Studies

Although no direct case studies involving 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide were provided, related research includes the in vivo evaluation of a similar compound, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, as an imaging probe for 5-HT2A receptors. This compound was radiolabeled and tested in anesthetized baboons to assess its ability to cross the blood-brain barrier and bind to target receptors. However, the study concluded that due to lack of tracer retention or specific binding, it could not be used as a PET ligand for imaging 5-HT2A receptors . This highlights the importance of in vivo studies in determining the potential applications of synthesized compounds in medical imaging and therapy.

In another related study, the synthesis and gas chromatography-mass spectrometry (GC-MS) analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines were performed. These compounds are structurally related to 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide and were analyzed for their fragmentation patterns, which are crucial for identifying substances in toxicological analyses .

科学的研究の応用

Degradation Pathways and Environmental Impacts

Research into compounds like 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide often explores their degradation pathways, environmental impacts, and potential for contributing to advanced oxidation processes (AOPs). These studies focus on the transformation products and their biotoxicity upon environmental release. A pivotal study highlights the AOPs' effectiveness in breaking down acetaminophen, a compound with structural similarities, into less harmful by-products, suggesting potential pathways for environmental mitigation of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022). This research underscores the importance of understanding the fate of such chemicals in aquatic environments, where they can degrade into various by-products with different toxicity profiles.

Synthesis and Industrial Applications

The synthesis of related bromophenyl compounds, such as 2-Fluoro-4-bromobiphenyl, is critical for manufacturing non-steroidal anti-inflammatory and analgesic materials. Studies detailing practical synthesis methods provide insights into the chemical processes that could be applicable to synthesizing 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide and its derivatives. For instance, a method for synthesizing 2-Fluoro-4-bromobiphenyl highlights the challenges and solutions in large-scale production, shedding light on potential industrial applications and the importance of efficient, cost-effective synthesis techniques (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Protection and Adsorption Techniques

The removal of pharmaceutical contaminants like acetaminophen from water underscores the broader applications of adsorption techniques, which could be relevant for managing compounds like 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide. A comprehensive review of acetaminophen adsorption from water elaborates on recent progress in this area, presenting structured findings on adsorption mechanisms, efficiency, and future perspectives. Such insights are crucial for developing strategies to mitigate the environmental impact of similar organic pollutants (Igwegbe et al., 2021).

Novel Mechanisms of Action in Pharmacology

While the focus on 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide is on its scientific research applications outside pharmacology, understanding the mechanisms of action for structurally or functionally related compounds can provide valuable insights. For example, the study of acetaminophen's analgesic effects reveals complex mechanisms beyond COX inhibition, involving metabolites acting on specific brain receptors. This information could inform research into the pharmacological potentials of related compounds (Ohashi & Kohno, 2020).

特性

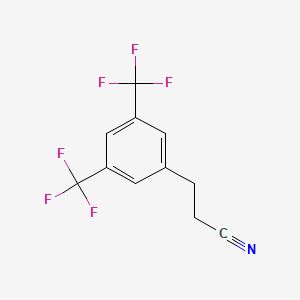

IUPAC Name |

2-(4-bromophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXRGJHKVVDOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)

![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)

![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)